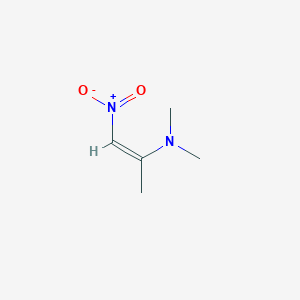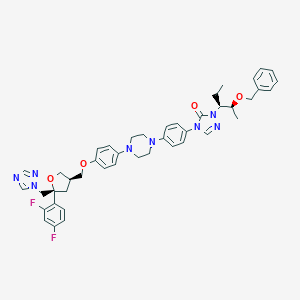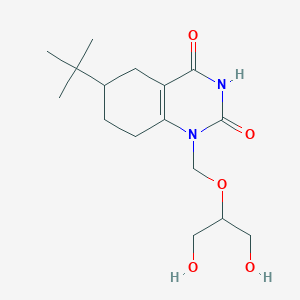
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione, also known as DTQ, is a synthetic compound that has been studied extensively for its potential as a drug candidate. DTQ is a quinazoline derivative that has shown promising results in various scientific research applications.
Mechanism Of Action
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of protein kinase C, an enzyme involved in signal transduction pathways. 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has also been found to inhibit the activity of the HIV protease, an enzyme involved in the replication of the virus.
Biochemical And Physiological Effects
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases. 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Advantages And Limitations For Lab Experiments
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. However, 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione also has several limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its effects can be dose-dependent, which can make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione. Another area of research could focus on elucidating the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects. Additionally, future research could investigate the potential of 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione as a drug candidate for the treatment of viral infections such as HIV and hepatitis C virus.
Synthesis Methods
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione can be synthesized by reacting 2,4-dichloroquinazoline with tert-butylamine, followed by reduction with sodium borohydride and acylation with propargyl bromide and then hydrolysis with sodium hydroxide. The purity of the synthesized 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has been studied for its potential as a drug candidate in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
CAS RN |
145066-23-5 |
|---|---|
Product Name |
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione |
Molecular Formula |
C16H26N2O5 |
Molecular Weight |
326.39 g/mol |
IUPAC Name |
6-tert-butyl-1-(1,3-dihydroxypropan-2-yloxymethyl)-5,6,7,8-tetrahydroquinazoline-2,4-dione |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)10-4-5-13-12(6-10)14(21)17-15(22)18(13)9-23-11(7-19)8-20/h10-11,19-20H,4-9H2,1-3H3,(H,17,21,22) |
InChI Key |
OPDRCPMCPCCDES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)NC(=O)N2COC(CO)CO |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)NC(=O)N2COC(CO)CO |
synonyms |
1-N-(1,3-dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione DHPQtB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



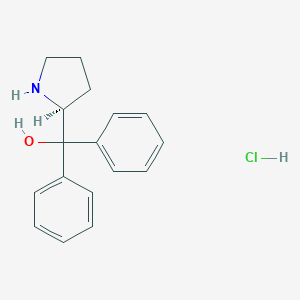
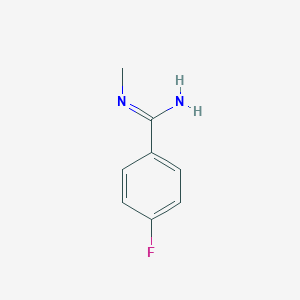
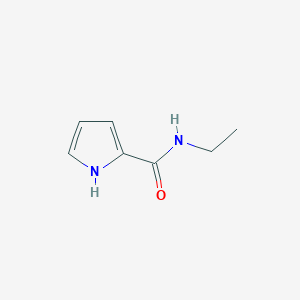
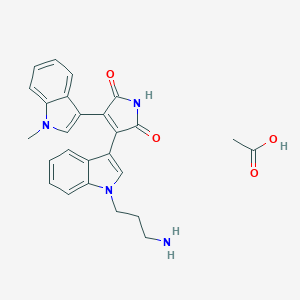
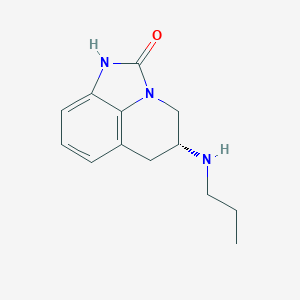
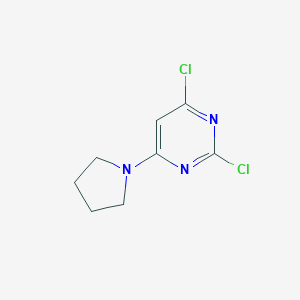
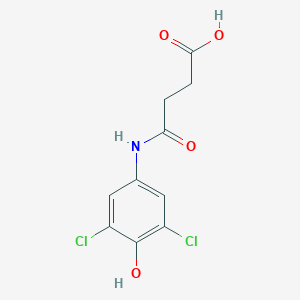
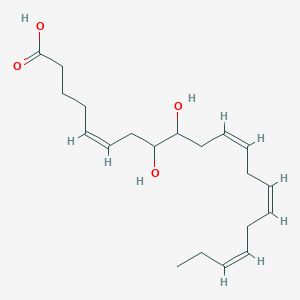
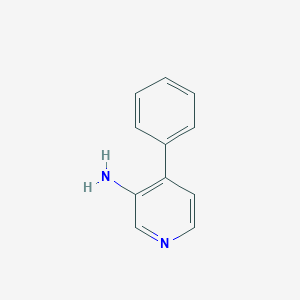
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)
